Bienvenue dans la boutique en ligne BenchChem!

N,N-Dimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine

Physicochemical Properties Drug-likeness CNS Permeability

N,N-Dimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine (CAS 1507048-75-0) is a synthetic spirocyclic small molecule (C15H22N2, MW 230.35 g/mol) that integrates a piperidine ring and an indane moiety through a shared quaternary carbon, functionalized with a tertiary dimethylamine group at the 3-position. This architecture imposes conformational restriction, a feature leveraged in analogous spiro[indene-piperidine] scaffolds to enhance receptor subtype selectivity and metabolic stability relative to freely rotating 4-phenylpiperidine counterparts.

Molecular Formula C15H22N2
Molecular Weight 230.35 g/mol
Cat. No. B7966255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine
Molecular FormulaC15H22N2
Molecular Weight230.35 g/mol
Structural Identifiers
SMILESCN(C)C1CC2(CCNCC2)C3=CC=CC=C13
InChIInChI=1S/C15H22N2/c1-17(2)14-11-15(7-9-16-10-8-15)13-6-4-3-5-12(13)14/h3-6,14,16H,7-11H2,1-2H3
InChIKeyOUHXKKSSLCEYDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine: A Spirocyclic Building Block for CNS-Oriented Medicinal Chemistry


N,N-Dimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine (CAS 1507048-75-0) is a synthetic spirocyclic small molecule (C15H22N2, MW 230.35 g/mol) that integrates a piperidine ring and an indane moiety through a shared quaternary carbon, functionalized with a tertiary dimethylamine group at the 3-position [1]. This architecture imposes conformational restriction, a feature leveraged in analogous spiro[indene-piperidine] scaffolds to enhance receptor subtype selectivity and metabolic stability relative to freely rotating 4-phenylpiperidine counterparts [2]. The compound is cataloged principally as a research intermediate and medicinal chemistry building block.

Why N,N-Dimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine Cannot Be Replaced by Generic Spiro[indene-piperidine] Analogs


The spiro[indene-piperidine] family encompasses a chemically diverse set of building blocks that are not functionally interchangeable. Substitution at the 3-position of the indane ring, the piperidine nitrogen, and the indane aromatic ring each dictate distinct pharmacophoric vectors, lipophilicity, and hydrogen-bonding capacity. For instance, the 3-ketone analog spiro[indene-1,4'-piperidin]-3(2H)-one serves as a hydrogen bond acceptor-driven somatostatin sst2 agonist scaffold [1], whereas the 3-(N,N-dimethylamine) installed in the target compound introduces a protonatable tertiary amine with distinct logD and polar surface area properties. These physicochemical differences directly influence membrane permeability, off-target binding profiles (e.g., hERG, sigma receptors), and synthetic tractability for downstream amide coupling or reductive amination [2]. Simply substituting a chloro, fluoro, or N-methyl analog without considering these multidimensional property shifts risks compromising both biological activity and synthetic scalability.

Quantitative Differentiation of N,N-Dimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine Against Nearest Analogs


Physicochemical Property Differentiation: TPSA and Hydrogen Bonding vs. 6-Chloro and 6-Fluoro Analogs

The topological polar surface area (TPSA) of N,N-Dimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine is 15.3 Ų, significantly lower than the TPSA predicted for the 3-ketone analog spiro[indene-1,4'-piperidin]-3(2H)-one (29.5 Ų, a 14.2 Ų or 93% increase) [1]. This lower TPSA is driven by the absence of a strong hydrogen bond acceptor carbonyl and the inclusion of only a single HBD (piperidine NH) and one HBA (tertiary amine N). When compared to the 6-chloro analog (CAS 1513394-14-3), the non-chlorinated target compound exhibits higher LogP (XLogP3-AA = 2.0 vs. estimated 2.5 for the 6-Cl analog) and lower molecular weight (230.35 vs. 264.80 g/mol), which collectively predict superior blood-brain barrier (BBB) penetration based on CNS MPO scoring [1][2]. This is a cross-study comparable observation derived from computed property data.

Physicochemical Properties Drug-likeness CNS Permeability

Distinct Basicity and Charge State at Physiological pH Versus N-Acylated Spiro[Indene-Piperidine] Scaffolds

The dimethylamino substituent of the target compound confers a calculated pKa of approximately 8.5-9.0 for the tertiary amine, meaning it is predominantly protonated at physiological pH (7.4) [1]. This contrasts sharply with spiro[indene-1,4'-piperidine] scaffolds bearing an amide or carbamate at the 3-position (e.g., the somatostatin agonist series), where the nitrogen is non-basic and deprotonated [2]. This difference in ionization state impacts volume of distribution, lysosomal trapping potential, and hERG binding liability. The class-level inference is that the target compound's permanently charged nature at lysosomal pH can be exploited for lysosomotropic drug design, a feature absent in neutral amide analogs.

Basicity Ionization State Pharmacokinetics

Conformational Restriction Differentiates the Target Compound from Flexible 4-Phenylpiperidine Isosteres

The spiro-fused indane-piperidine scaffold enforces a near-orthogonal arrangement of the aromatic and piperidine rings, as demonstrated in spirovesamicol analogs [1]. This contrasts with freely rotating 4-phenylpiperidine derivatives, such as vesamicol (AH5183) or haloperidol, which sample multiple conformers. The rigidification leads to a documented loss of binding entropy penalty and enhanced selectivity: for example, spirovesamicols achieved subnanomolar affinity (Ki < 1 nM) at the vesamicol receptor, while the flexible parent vesamicol exhibited approximately 20 nM affinity [1]. This supporting evidence indicates that the target compound, as a spiro-fused scaffold, inherently benefits from this entropic advantage compared to any non-restricted 4-phenylpiperidine alternative.

Conformational Restriction Ligand Efficiency Selectivity

Optimal Application Scenarios for Procuring N,N-Dimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine


CNS-Penetrant Hit-to-Lead Optimization Requiring a Low TPSA, Conformationally Restricted Basic Amine

Programs targeting GPCRs or neurotransmitter transporters where CNS exposure is paramount should prioritize this compound. Its TPSA of 15.3 Ų and basic amine favor passive BBB permeability, as predicted by CNS MPO models [1]. The spirocyclic scaffold further restricts the rotational freedom of the phenylpiperidine moiety, reducing the entropic penalty upon target binding.

Lysosomotropic Drug Design and Intracellular Targeting

When the therapeutic target resides in acidic intracellular compartments (e.g., lysosomes, endosomes), the dimethylamino group (pKa ~9.0) ensures extensive lysosomal sequestration through ion trapping. This property is absent in neutral amide-containing spiro[indene-piperidine] analogs [2], making this compound the preferred choice for developing lysosomotropic agents.

Scaffold-Hopping from 4-Phenylpiperidine Legacy Compounds to Improve Selectivity

Research groups looking to replace promiscuous 4-phenylpiperidine frameworks (present in numerous antipsychotics and antihistamines) with a rigidified analog can use this compound as a direct synthetic entry point. The spiroconstraint has a documented track record of enhancing receptor subtype selectivity and reducing off-target binding, as shown in the spirovesamicol program [3].

Parallel Library Synthesis Leveraging a Single HBD for Diverse Functionalization

The target compound offers exactly one hydrogen bond donor (piperidine NH) and two acceptor sites (piperidine and dimethylamine N), providing a controlled handle for parallel amide coupling, sulfonamide formation, or reductive amination without requiring protecting group strategies. This simplifies the generation of screening libraries compared to analogs bearing additional HBDs or more reactive functional groups.

Quote Request

Request a Quote for N,N-Dimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.